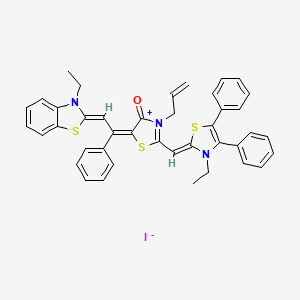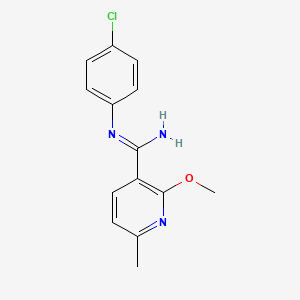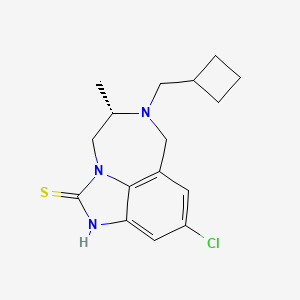
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Alkylation: The indazole core is then alkylated with 5-methyl-3-(1-piperidinyl)hexyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the amine group.
Scientific Research Applications
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
N-(3-(1-piperidinyl)propyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.
N-(5-Methyl-3-(1-pyrrolidinyl)hexyl)-1H-indazol-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(5-Methyl-3-(1-piperidinyl)pentyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of the piperidine ring, which can influence its biological activity and chemical properties.
Properties
CAS No. |
88836-11-7 |
|---|---|
Molecular Formula |
C19H30N4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-(5-methyl-3-piperidin-1-ylhexyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C19H30N4/c1-15(2)14-16(23-12-6-3-7-13-23)10-11-20-19-17-8-4-5-9-18(17)21-22-19/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H2,20,21,22) |
InChI Key |
XFXBHOVYUBIUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCNC1=NNC2=CC=CC=C21)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















